![molecular formula C15H16ClN3O3S B3443696 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B3443696.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide is a chemical compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, a methyl group, and a pyridin-3-ylmethyl group attached to a glycinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of 4-chlorobenzenesulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with N-methylglycinamide in the presence of a base such as triethylamine to form the sulfonyl glycinamide.
Introduction of the pyridin-3-ylmethyl group: The final step involves the alkylation of the sulfonyl glycinamide with pyridin-3-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various alkylated products depending on the substituents used
Applications De Recherche Scientifique
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonyl and pyridine moieties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridin-3-ylmethyl group enhances the compound’s binding affinity and specificity towards certain biological targets. The overall effect is a result of the compound’s ability to interfere with key biochemical pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with an ethyl group instead of a methyl group, leading to differences in biological activity and chemical reactivity.
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-pyridinylmethyl)glycinamide: Similar to the target compound but with a different substitution pattern on the pyridine ring, influencing its chemical and biological properties.
The uniqueness of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(23(21,22)14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITSRJRERAPCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


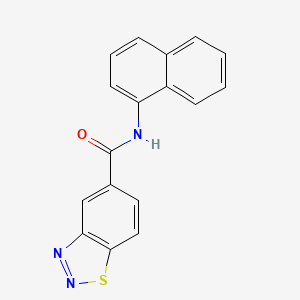
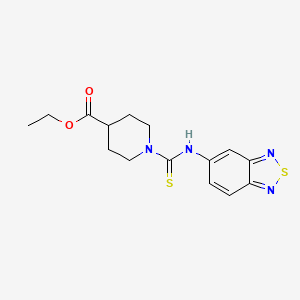
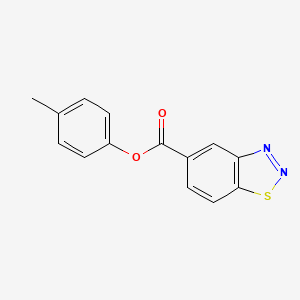
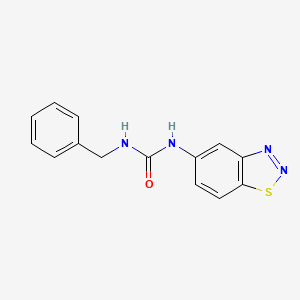
![N-cyclohexyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3443649.png)
![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3443650.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B3443653.png)
![5-bromo-1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B3443683.png)
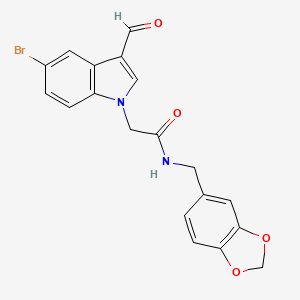
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3443693.png)
![4-chloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B3443699.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B3443700.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3443705.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3443713.png)
